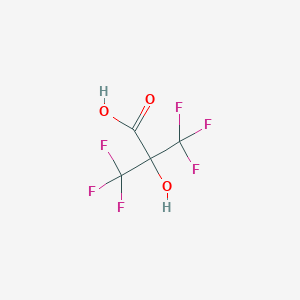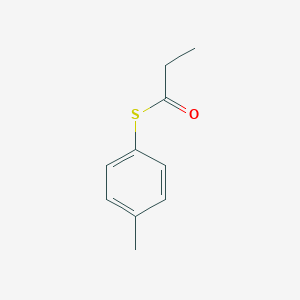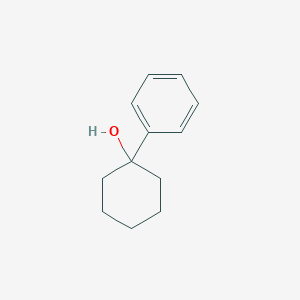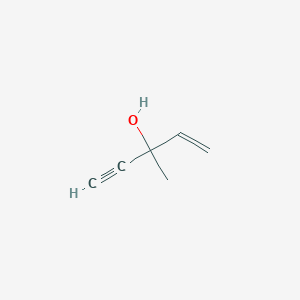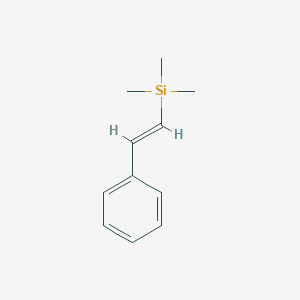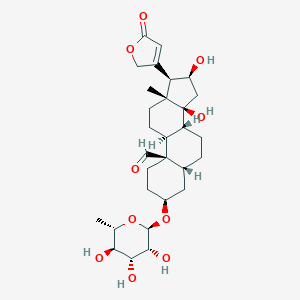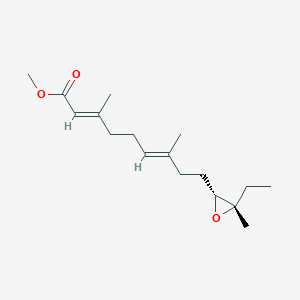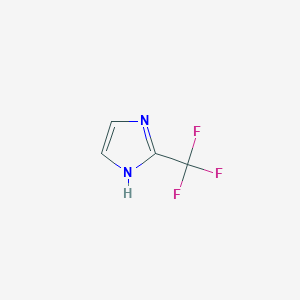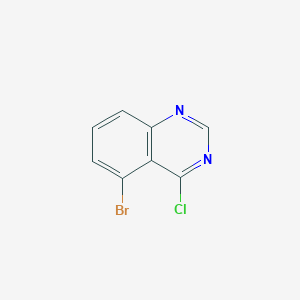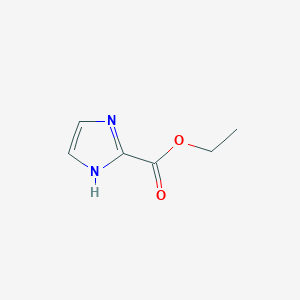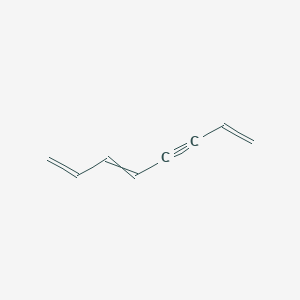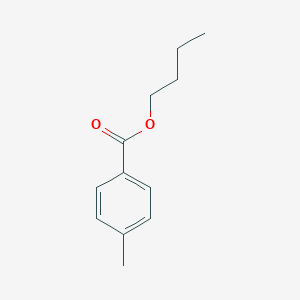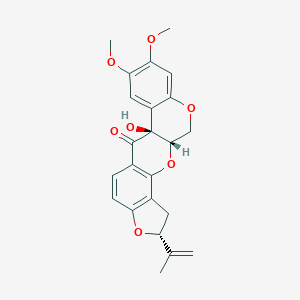
12-Hydroxyrotenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Hydroxyrotenone is a naturally occurring compound that belongs to the family of rotenoids. It is found in the roots and leaves of plants such as Derris elliptica and Lonchocarpus utilis. The compound has been extensively studied for its potential applications in scientific research due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 12-hydroxyrotenone is not fully understood. However, it is believed to work by inhibiting the activity of complex I in the mitochondrial electron transport chain. This results in the accumulation of reactive oxygen species, which can cause oxidative damage to cells and tissues.
Biochemische Und Physiologische Effekte
12-Hydroxyrotenone has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been shown to increase the production of reactive oxygen species, which can cause oxidative damage to cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 12-hydroxyrotenone in lab experiments is its high potency. It is highly effective at low concentrations, which makes it an ideal compound for use in experiments. However, one of the main limitations of using 12-hydroxyrotenone is its toxicity. It can be highly toxic to cells and tissues, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 12-hydroxyrotenone. One area of research is the development of new synthetic methods for the compound. Another area of research is the identification of new applications for the compound, such as its use as an insecticide or in the treatment of other diseases. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.
Synthesemethoden
12-Hydroxyrotenone can be synthesized through the extraction of rotenone from the roots and leaves of Derris elliptica and Lonchocarpus utilis. The rotenone is then converted to 12-hydroxyrotenone through a series of chemical reactions. The process involves the use of various solvents and reagents, and it requires a high level of expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
12-Hydroxyrotenone has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as an insecticide, as it has been shown to be highly effective against a wide range of insect pests.
Eigenschaften
CAS-Nummer |
16431-42-8 |
|---|---|
Produktname |
12-Hydroxyrotenone |
Molekularformel |
C23H22O7 |
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
(1S,6R,13S)-13-hydroxy-16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one |
InChI |
InChI=1S/C23H22O7/c1-11(2)16-7-13-15(29-16)6-5-12-21(13)30-20-10-28-17-9-19(27-4)18(26-3)8-14(17)23(20,25)22(12)24/h5-6,8-9,16,20,25H,1,7,10H2,2-4H3/t16-,20+,23+/m1/s1 |
InChI-Schlüssel |
JFVKWCYZKMUTLH-CGYQNGNCSA-N |
Isomerische SMILES |
CC(=C)[C@H]1CC2=C(O1)C=CC3=C2O[C@H]4COC5=CC(=C(C=C5[C@]4(C3=O)O)OC)OC |
SMILES |
CC(=C)C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4(C3=O)O)OC)OC |
Kanonische SMILES |
CC(=C)C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4(C3=O)O)OC)OC |
Synonyme |
12-hydroxyrotenone 6 alpha(beta),12 alpha(beta)-rotenolone rotenolone rotenolone, (2R-(2alpha,6aalpha,12aalpha))-isomer rotenolone, (2R-(2alpha,6aalpha,12abeta))-isomer rotenolone, (2R-(2alpha,6abeta,12aalpha))-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



